molecular formula C18H11N3O3S B2507949 N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide CAS No. 313530-54-0

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2507949
CAS No.: 313530-54-0
M. Wt: 349.36
InChI Key: YNOMIANUOXGMJK-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a naphthothiazole scaffold fused with a nitro-substituted benzamide group. The nitro group on the benzamide moiety is a critical pharmacophore observed in bioactive compounds, influencing electronic properties and binding interactions (e.g., enzyme inhibition or receptor antagonism) .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-15-10-7-11-3-1-2-4-14(11)16(15)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMIANUOXGMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions . This method is considered environmentally friendly and atom-economic, as it facilitates the formation of double C–S bonds through C–H bond functionalization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitrobenzamide derivatives, including N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide. Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study on various nitrobenzamide derivatives found that certain compounds showed promising results against pathogenic microorganisms, suggesting that this compound could be further explored as a potential antimicrobial agent .

Antidiabetic Potential
Another area of interest is the antidiabetic potential of nitrobenzamide derivatives. A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Some derivatives showed significant inhibitory activity, indicating that this compound could be investigated for its effects on glucose metabolism and diabetes management .

Biological Studies

Enzyme Inhibition
The compound may serve as a lead structure for the development of enzyme inhibitors. For example, virtual screening studies have identified related compounds as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in cell signaling pathways related to stress responses and inflammation. This suggests that this compound could be evaluated for similar biological activities .

Mechanism of Action
The mechanism by which compounds like this compound exert their biological effects is an area of ongoing research. The presence of the naphthalene ring and the nitro group may facilitate interactions with biological targets such as enzymes or receptors, potentially modulating their activity . Further studies are needed to elucidate these mechanisms.

Material Science

Synthesis of New Materials
this compound can also be used as a building block in the synthesis of new materials with specific properties. Its unique structure may impart desirable characteristics such as conductivity or fluorescence when incorporated into polymer matrices or other composite materials . This application opens pathways for innovations in electronic materials and sensors.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential use as an antimicrobial agent against various pathogens ,
Antidiabetic PotentialInvestigated for α-glucosidase inhibition; potential role in diabetes management
Enzyme InhibitionPossible lead for ASK1 inhibitors; implications in stress response pathways
Material ScienceBuilding block for new materials with enhanced properties such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The compound’s nitrobenzamide moiety may also contribute to its activity by interacting with cellular proteins and DNA.

Comparison with Similar Compounds

Key Observations :

  • The thiazole or thiadiazole core is common in bioactive compounds, with substituents (e.g., nitro, methoxy, or pyridyl) modulating activity.
  • Triazole or pyridine modifications (e.g., in ) introduce additional hydrogen-bonding or π-stacking interactions.

Contrasts :

  • While N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide may share structural motifs with androgen receptor antagonists (), its nitro group could redirect activity toward antimicrobial or cytotoxic pathways, as seen in .
  • Nitazoxanide derivatives () rely on a nitro-thiazole scaffold for antiparasitic activity, whereas pyridyl-thiazole analogs () target adenosine receptors, illustrating substituent-dependent selectivity.

Biological Activity

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of naphtho[2,1-d]thiazole derivatives with 4-nitrobenzoyl chloride. The reaction conditions may vary, but common methods include solvent-free conditions or the use of polar aprotic solvents to enhance yields and purity.

Antibacterial Activity

Research has demonstrated that compounds related to naphtho[2,1-d]thiazoles exhibit significant antibacterial properties. For instance, a study showed that certain thiazole derivatives displayed better antibacterial activity than standard antibiotics like Gentamycin against Staphylococcus aureus and other pathogens . This suggests that this compound could possess similar or enhanced antibacterial properties.

Antifungal Activity

In addition to antibacterial effects, some naphtho[2,1-d]thiazole derivatives have shown antifungal activity. For example, compounds similar to this compound were effective against fungi such as Cryptococcus neoformans and Trichophyton mentagrophytes . This highlights the potential of this compound in treating fungal infections.

Anti-Tuberculosis Activity

A notable area of research involves the inhibition of methionine aminopeptidases (MtMetAP) from Mycobacterium tuberculosis (Mtb). Inhibitors derived from naphtho[1,2-d]thiazole structures have shown promising results in suppressing Mtb growth . The SAR studies indicated that modifications in the structure could lead to enhanced potency against tuberculosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphtho[2,1-d]thiazole derivatives. The following table summarizes key findings from various studies regarding the relationship between structural modifications and biological activity:

Compound StructureBiological ActivityReference
This compoundAntibacterial against S. aureus
N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamideInhibitor of MtMetAP
3-substituted 1,4-dioxo derivativesAntifungal against C. neoformans

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications at the 4-position significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy against Gram-positive bacteria compared to their electron-donating counterparts.

Case Study 2: Anti-Tuberculosis Potential
In a high-throughput screening for MtMetAP inhibitors, several naphtho[1,2-d]thiazole derivatives were identified as potent inhibitors. The study highlighted that specific substitutions on the aromatic rings could dramatically improve inhibitory potency and selectivity against Mtb .

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